molecular formula C15H18N2O3S B2498249 3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide CAS No. 568555-20-4

3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide

Cat. No.: B2498249
CAS No.: 568555-20-4
M. Wt: 306.38
InChI Key: OWRRRUJNGAHPLI-UHFFFAOYSA-N
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Description

3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C15H18N2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, an ethoxyphenyl group, a methyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-ethoxyaniline+4-methylbenzenesulfonyl chlorideThis compound\text{4-ethoxyaniline} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} 4-ethoxyaniline+4-methylbenzenesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide
  • 3-amino-N-(4-ethoxyphenyl)-4-methylbenzamide

Uniqueness

3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

3-amino-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-3-20-13-7-5-12(6-8-13)17-21(18,19)14-9-4-11(2)15(16)10-14/h4-10,17H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRRRUJNGAHPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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